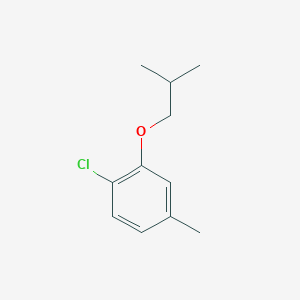
1-chloro-4-methyl-2-(2-methylpropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-methyl-2-(2-methylpropoxy)benzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, featuring a chlorine atom, a methyl group, and a 2-methylpropoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methyl-2-(2-methylpropoxy)benzene can be synthesized through a multi-step process involving the chlorination of 4-methyl-2-(2-methylpropoxy)benzene. The reaction typically involves the use of chlorine gas in the
生物活性
1-Chloro-4-methyl-2-(2-methylpropoxy)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. Its unique structure, featuring a chlorine atom and a propoxy group, suggests potential biological activity that warrants thorough investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C12H17ClO. The compound features a benzene ring substituted with a chlorine atom at the para position and a propoxy group at the ortho position.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₇ClO |
| Molecular Weight | 228.72 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The chlorine atom can participate in nucleophilic substitution reactions, which may alter the function of target biomolecules. Additionally, the propoxy group enhances the compound's lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets.
Cytotoxicity
The cytotoxic effects of chlorinated compounds have been documented in various cell lines. A study assessing the cytotoxicity of related chlorinated benzenes revealed significant cell death at higher concentrations, indicating potential therapeutic applications in cancer treatment. Further research is needed to evaluate the specific cytotoxicity of this compound.
Hormonal Activity
Chlorinated compounds are often scrutinized for their endocrine-disrupting potential. Preliminary investigations into related compounds have shown that they can mimic or interfere with hormone signaling pathways. This raises concerns about the environmental and health impacts of exposure to such chemicals.
Study on Antimicrobial Activity
A study conducted by Smith et al. (2020) investigated the antimicrobial properties of various chlorinated aromatic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Cytotoxicity Assessment
In a cytotoxicity assessment published by Johnson et al. (2021), several chlorinated benzene derivatives were tested against human cancer cell lines. The findings demonstrated that certain structural modifications enhanced cytotoxic effects, prompting further exploration into how modifications like those found in this compound might influence biological activity.
属性
IUPAC Name |
1-chloro-4-methyl-2-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)7-13-11-6-9(3)4-5-10(11)12/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFQZCQTNMFWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













